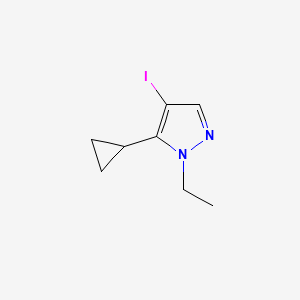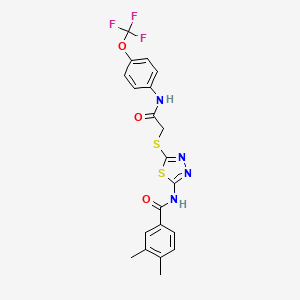![molecular formula C26H26N2O6S B2874225 2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide CAS No. 863452-48-6](/img/structure/B2874225.png)
2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiazepine ring, which is a seven-membered ring containing a nitrogen and a sulfur atom . It also contains a dimethoxyphenyl group, which is a phenyl ring with two methoxy (OCH3) groups attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the thiazepine ring and multiple functional groups. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazepine ring and the various functional groups. For example, the methoxy groups might be susceptible to reactions involving the cleavage of the carbon-oxygen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Characterization
Research efforts have been directed towards the synthesis of benzothiazepine derivatives and their characterization, given their potential applications in medicinal chemistry and material science. Nguyen et al. (2018) synthesized a new derivative of benzothiazepine, providing detailed structural analysis through IR, 1H-NMR, 13C-NMR, and HR-MS spectral data, which could serve as a basis for further modifications and applications in drug design and development (C. T. Nguyen, H. Bui, & D. H. Nguyen, 2018).
Antimicrobial Activity
The antimicrobial properties of benzothiazepine derivatives have been explored, with some compounds showing significant activity against both gram-positive and gram-negative bacteria. Tailor et al. (2014) investigated substituted dibenzo[b,f][1,4]thiazepines analogues, revealing their potential as antimicrobial agents (J. H. Tailor, Priti C. Patel, & G. Malik, 2014).
Biological Activities
The exploration of biological activities, including antioxidant, antibacterial, and urease inhibition, of benzothiazepine derivatives and related compounds, has been a significant area of interest. Gull et al. (2016) synthesized N-(6-arylbenzo[d]thiazol-2-yl)acetamides, evaluating their biological activities and finding notable urease inhibition, suggesting a potential for developing new therapeutic agents (Y. Gull et al., 2016).
Antitumor Activity
The antitumor potential of benzothiazepine derivatives has also been investigated. Yurttaş et al. (2015) synthesized new compounds bearing different heterocyclic rings and evaluated their antitumor activity in vitro, identifying compounds with considerable anticancer activity against various cancer cell lines (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).
Protecting Group Applications
The use of specific moieties as protecting groups in organic synthesis, facilitating subsequent chemical transformations, has been demonstrated. Grunder-Klotz and Ehrhardt (1991) explored the 3,4-dimethoxybenzyl group as an efficient N-protecting group for thiazetidine derivatives, illustrating its utility in synthetic chemistry (Evelyne Grunder-Klotz & J. Ehrhardt, 1991).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-1,1,4-trioxo-2,3-dihydro-1λ6,5-benzothiazepin-5-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O6S/c1-17-7-6-8-19(13-17)27-25(29)16-28-20-9-4-5-10-23(20)35(31,32)24(15-26(28)30)18-11-12-21(33-2)22(14-18)34-3/h4-14,24H,15-16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPLNWIYSJKBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)CC(S(=O)(=O)C3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2874146.png)


![3-benzyl-8-chloro-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2874151.png)
![(Z)-3-amino-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one](/img/structure/B2874152.png)

![N-butyl-N-ethyl-2-((7-(2-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2874158.png)
![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2874159.png)
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2874160.png)
![Ethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2874161.png)
![1-(4-Ethoxyphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2874162.png)
![N-(1H-indazol-6-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2874163.png)
![1-[[2-(1-Methylpyrazol-4-yl)pyridin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2874165.png)